molecular formula C16H24BNO6 B581976 Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 760989-61-5

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B581976
CAS RN: 760989-61-5
M. Wt: 337.179
InChI Key: LXEKQIJNNOTVSC-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (also known as Methyl 2-acetamido-4-tetramethyl-1,3,2-dioxaborolan-2-yl benzoate, or M2ATDDB) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a member of the dioxaborolane family, a class of compounds known for their unique properties that make them attractive for use in a variety of applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Boric Acid Ester Intermediates

    The compound and its analogs have been synthesized through multi-step substitution reactions. Their structures were confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry. Crystal structures were determined by X-ray diffraction and further analyzed through density functional theory (DFT) to understand their conformational and electronic properties (Huang et al., 2021).

  • Crystal Structure and DFT Study

    Similar studies involved the synthesis of compounds containing the boric acid ester group and their comprehensive characterization. These studies reveal insights into the physicochemical properties of the compounds, contributing to the understanding of their potential applications in material science and pharmaceutical research (Huang et al., 2021).

properties

IUPAC Name

methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXANZEXWZEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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